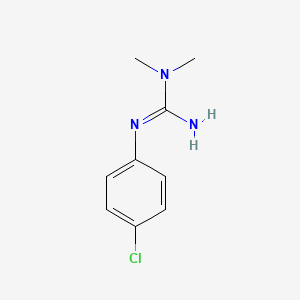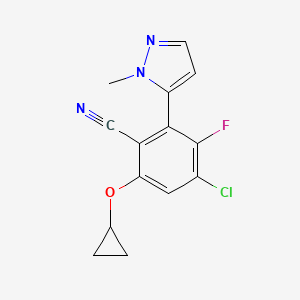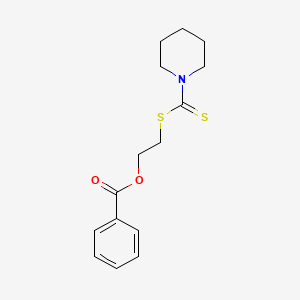
(2-oxo-1H-pyridin-3-yl) 4-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-oxo-1H-pyridin-3-yl) 4-fluorobenzoate is a chemical compound known for its unique structure and potential applications in various fields. This compound consists of a pyridinone ring attached to a fluorobenzoate moiety, making it an interesting subject for research in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-oxo-1H-pyridin-3-yl) 4-fluorobenzoate typically involves the esterification of 4-fluorobenzoic acid with (2-oxo-1H-pyridin-3-yl) methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (2-oxo-1H-pyridin-3-yl) 4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The pyridinone ring can be oxidized to form corresponding N-oxides.
Reduction: The carbonyl group in the pyridinone ring can be reduced to form hydroxyl derivatives.
Substitution: The fluorine atom in the benzoate moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Oxidation: N-oxides of the pyridinone ring.
Reduction: Hydroxyl derivatives of the pyridinone ring.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
(2-oxo-1H-pyridin-3-yl) 4-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (2-oxo-1H-pyridin-3-yl) 4-fluorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
(2-oxo-1H-pyridin-3-yl) benzoate: Lacks the fluorine atom, which may affect its reactivity and biological activity.
(2-oxo-1H-pyridin-3-yl) 4-chlorobenzoate: Similar structure but with a chlorine atom instead of fluorine, which can influence its chemical properties and interactions.
(2-oxo-1H-pyridin-3-yl) 4-methylbenzoate: Contains a methyl group, leading to different steric and electronic effects
Uniqueness: The presence of the fluorine atom in (2-oxo-1H-pyridin-3-yl) 4-fluorobenzoate imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various fields .
Properties
CAS No. |
71847-97-7 |
|---|---|
Molecular Formula |
C12H8FNO3 |
Molecular Weight |
233.19 g/mol |
IUPAC Name |
(2-oxo-1H-pyridin-3-yl) 4-fluorobenzoate |
InChI |
InChI=1S/C12H8FNO3/c13-9-5-3-8(4-6-9)12(16)17-10-2-1-7-14-11(10)15/h1-7H,(H,14,15) |
InChI Key |
WMTPUFFKQYBPHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C(=C1)OC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,2,3,4,5,6-Hexakis[(3-methylphenyl)methylsulfanylmethyl]benzene](/img/structure/B14008161.png)


![2-[carboxymethyl-[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B14008174.png)




![2-[(2-Methoxy-2-phenylethyl)amino]ethanol](/img/structure/B14008193.png)

